Cas no 118081-34-8 (Ceftibuten dihydrate)
Ceftibuten dihydrate structure
Product Name:Ceftibuten dihydrate
Número CAS:118081-34-8
MF:C15H18N4O8S2
Megavatios:446.455420970917
MDL:MFCD00864918
CID:63334
PubChem ID:5282241
Update Time:2025-04-18
Ceftibuten dihydrate Propiedades químicas y físicas
Nombre e identificación
-
- Ceftibuten dihydrate
- Sch-39720
- (+)-(6R,7R)-7-[2-(2-Amino-1,3-thiazol-4-yl)-4-carboxy-2-butenamide]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrate
- Sch-39720 dihydrate
- (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,dihydrate
- Cetb
- Cedax
- D02121
- Seftem
- Cedax-13C3
- Cedax (tn)
- S 7432-13C3
- Seftem (tn)
- Ceftibuten (jp15)
- Ceftibuten (dihydrate)
- ceftibuten.2H2O
- Isocef
- 62F4443RWP
- Ceftibuten hydrate
- (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-5-hydroxy-5-oxopent-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrate
- 7beta-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-3,4-didehydrocepham-4-carboxylic acid--water(1/2)
- (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azab
- (6R,7R)-7-(((Z)-2-(2-amino-1,3-thiazol-4-yl)-5-hydroxy-5-oxopent-2-enoyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid dihydrate
- SCHEMBL159144
- CEFTIBUTEN DIHYDRATE [VANDF]
- Q27116185
- CEFTIBUTEN DIHYDRATE [MI]
- CEFTIBUTEN DIHYDRATE [WHO-DD]
- HY-B0698A
- CEFTIBUTEN HYDRATE [JAN]
- Ceftibuten hydrate (JP17)
- (6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrate
- 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-((2-(2-AMINO-4-THIAZOLYL)-4-CARBOXY-1-OXO-2-BUTENYL)AMINO)-8-OXO-, DIHYDRATE, (6R-(6.ALPHA.,7.BETA.(Z)))-
- 1ST162942W
- 118081-34-8
- (6R,7R)-7-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid--water (1/2)
- 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-((2-(2-AMINO-4-THIAZOLYL)-4-CARBOXY-1-OXO-2-BUTENYL)AMINO)-8-OXO-, DIHYDRATE, (6R-(6alpha,7beta(Z)))-
- (6R,7R)-7-((2Z)-2-(2-Aminothiazol-4-yl)-4-carboxybut-2-enoylamino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid dihydrate
- AKOS025149353
- CHEBI:34618
- CEFTIBUTEN DIHYDRATE [ORANGE BOOK]
- MFCD08141796
- CCG-269195
- A803878
- (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--water (1/2)
- cis-Ceftibuten dihydrate
- 7beta-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl)amino)-3,4-didehydrocepham-4-carboxylic acid--water(1/2)
- UNII-62F4443RWP
- CS-4518
- (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate
- s3623
- DA-51758
- Ceftibuten hydrate (JP18)
-
- MDL: MFCD00864918
- Renchi: 1S/C15H14N4O6S2.2H2O/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);2*1H2/b6-1-;;/t10-,13-;;/m1../s1
- Clave inchi: SSWTVBYDDFPFAF-DKOGRLLHSA-N
- Sonrisas: S1CC=C(C(=O)O)N2C([C@H]([C@@H]12)NC(/C(=C\CC(=O)O)/C1=CSC(N)=N1)=O)=O.O.O
Atributos calculados
- Calidad precisa: 446.05700
- Masa isotópica única: 446.05660589g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 6
- Recuento de receptores de enlace de hidrógeno: 12
- Recuento de átomos pesados: 29
- Cuenta de enlace giratorio: 6
- Complejidad: 755
- Recuento de unidades de unión covalente: 3
- Recuento del Centro estereoscópico atómico definido: 2
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 219
Propiedades experimentales
- Color / forma: No data available
- Punto de fusión: >180°C (dec.)
- Punto de ebullición: 966.4°C at 760 mmHg
- Punto de inflamación: No data available
- Disolución: 生物体外In Vitro:DMSO溶解度≥ 35 mg/mL(78.39 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- PSA: 234.92000
- Logp: 0.73320
- Presión de vapor: No data available
Ceftibuten dihydrate Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302
- Declaración de advertencia: P280-P305+P351+P338
- Instrucciones de Seguridad: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Ceftibuten dihydrate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S3623-25mg |
Ceftibuten dihydrate |
118081-34-8 | 98% | 25mg |
¥1040.8 | 2023-09-15 | |
| ChemScence | CS-4518-10mg |
Ceftibuten (dihydrate) |
118081-34-8 | ≥98.0% | 10mg |
$60.0 | 2022-04-28 | |
| ChemScence | CS-4518-50mg |
Ceftibuten (dihydrate) |
118081-34-8 | ≥98.0% | 50mg |
$170.0 | 2022-04-28 | |
| ChemScence | CS-4518-100mg |
Ceftibuten (dihydrate) |
118081-34-8 | ≥98.0% | 100mg |
$260.0 | 2022-04-28 | |
| TRC | C212700-10mg |
Ceftibuten dihydrate |
118081-34-8 | 10mg |
85.00 | 2021-08-15 | ||
| TRC | C212700-25mg |
Ceftibuten dihydrate |
118081-34-8 | 25mg |
175.00 | 2021-08-15 | ||
| TRC | C212700-50mg |
Ceftibuten Dihydrate |
118081-34-8 | 50mg |
$ 64.00 | 2023-09-08 | ||
| TRC | C212700-100mg |
Ceftibuten Dihydrate |
118081-34-8 | 100mg |
$ 92.00 | 2023-04-18 | ||
| TRC | C212700-250mg |
Ceftibuten Dihydrate |
118081-34-8 | 250mg |
$ 167.00 | 2023-04-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C873339-10mg |
Ceftibuten dihydrate |
118081-34-8 | >98% | 10mg |
¥451.80 | 2022-09-29 |
Ceftibuten dihydrate Literatura relevante
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
118081-34-8 (Ceftibuten dihydrate) Productos relacionados
- 97519-39-6(ceftibuten)
- 79350-10-0((6R-trans)-7-(2-Amino-4-thiazolyl)acetylamino-3-ethenyl-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic Acid)
- 97519-40-9((E)-Ceftibuten Dihydrate)
- 135889-00-8(Cefcapene)
- 152824-70-9(5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,3-[[(aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-1-oxo-2-penten-1-yl]amino]-8-oxo-,sodium salt (1:1), (6R,7R)-)
- 873945-84-7(5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-[[(aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-1-oxo-2-pentenyl]amino]-8-oxo-, (2,2-dimethyl-1-oxopropoxy)methyl ester,(6R,7R)-, compd. with 2-propanol)
- 147816-24-8(Cefcapene pivoxil hydrochloride hydrate)
- 105889-45-0(Cefcapene pivoxil)
- 147816-23-7(Cefcapene pivoxil hydrochloride)
- 873945-95-0(5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-[[(aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-1-oxo-2-pentenyl]amino]-8-oxo-, (2,2-dimethyl-1-oxopropoxy)methyl ester,(6R,7R)-, compd. with 2-butanone (1:1))
Proveedores recomendados
SHOCHEM(SHANGHAI) CO.,lTD
Miembros de la medalla de oro
Proveedor de China
Lote
Nantong Boya Environmental Protection Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Beyond Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos
Xiamen PinR Bio-tech Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Jiangsu Kolod Food Ingredients Co.,ltd
Miembros de la medalla de oro
Proveedor de China
Lote